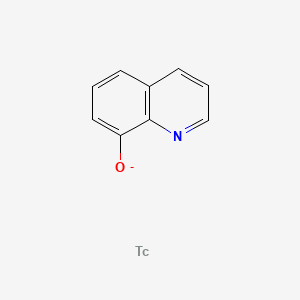

Technetium oxine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

67000-55-9 |

|---|---|

Molecular Formula |

C9H6NOTc- |

Molecular Weight |

242.06 g/mol |

IUPAC Name |

quinolin-8-olate;technetium |

InChI |

InChI=1S/C9H7NO.Tc/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/p-1 |

InChI Key |

GNAZGXDGRUNUKX-UHFFFAOYSA-M |

SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.[Tc] |

Canonical SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.[Tc] |

Synonyms |

Tc-99m-oxin technetium oxine technetium Tc 99m 8-hydroxyquinoline |

Origin of Product |

United States |

Synthetic Methodologies for Technetium Oxine Complexes

Ligand Precursor Synthesis and Rational Design

The foundation of a stable and effective technetium oxine radiopharmaceutical lies in the design and synthesis of its organic ligand precursor. Researchers have developed various strategies to create oxine-based chelators with specific coordination properties.

To enhance the stability of technetium complexes, polydentate ligands, which bind to the metal ion at multiple points, have been designed. Tris-oxine ligands, which are hexadentate (six-toothed) chelators, are of particular interest as they can form highly stable complexes. nih.govresearchgate.net These are often synthesized based on a tripodal scaffold like tris(2-aminoethyl)amine (B1216632) (TREN). nih.govresearchgate.net

A representative synthesis involves reacting a tripodal amine core with a modified oxine molecule. For instance, the abiotic siderophore O-TRENOX is synthesized by reacting tris(2-aminoethyl)amine (TREN) with 8-hydroxyquinoline-7-carboxylic acid in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI) in refluxing anhydrous tetrahydrofuran (B95107) (THF). nih.gov This method creates a robust hexadentate ligand capable of strongly chelating metal ions. While bidentate oxine has been used for technetium complexation, the use of hexadentate oxine-based ligands is a more recent development aimed at achieving greater stability in the resulting radiopharmaceutical. nih.govscilit.com

The synthesis of propylene (B89431) amine oxime (HMPAO) ligands presents a stereochemical challenge, as it yields a mixture of diastereomers: the desired d,l-HMPAO and the undesired meso-HMPAO. viamedica.plnih.gov The synthesis is typically a two-step process. First, propanediamine is condensed with two equivalents of a keto-oxime. The resulting bisimine is then reduced, commonly with sodium borohydride, to produce a mixture of the HMPAO diastereomers. viamedica.pl

The critical step is the separation of the d,l-racemate from the meso-form. A refined method involves the stereoselective separation of the d- and l-enantiomers from the mixture through repeated crystallizations from ethanol (B145695) using their respective tartrate salts. viamedica.plnih.gov The separated enantiomers are then recombined in equal measure to form the pure d,l-HMPAO racemate. viamedica.pl This process is often time-consuming, but newer methods have improved the efficiency, yielding d,l-HMPAO with high purity and free from the meso isomer. viamedica.plnih.gov Research has demonstrated that this improved synthesis route can produce d,l-HMPAO in approximately 18-20% yield over a 10-day period with a chemical purity exceeding 99%. viamedica.plnih.gov

The rational design of ligands includes making specific chemical modifications to the oxine backbone to fine-tune the properties of the final technetium complex. A clear example of this is the development of O-TRENOX and its sulfonated analogue, O-TRENSOX. nih.govresearchgate.net These two chelators differ only by the presence of a sulfonate group on each of the three oxine rings in O-TRENSOX. nih.gov

This seemingly minor modification has a profound impact on the physicochemical properties of the corresponding technetium-99m complex. The [⁹⁹ᵐTc]Tc-O-TRENOX complex is lipophilic (fat-soluble) and neutral, which leads to hepatobiliary (liver and bile duct) elimination in vivo. nih.govresearchgate.net In contrast, the addition of the negatively charged sulfonate groups makes the [⁹⁹ᵐTc]Tc-O-TRENSOX complex hydrophilic (water-soluble) and negatively charged, resulting in predominantly renal (kidney) elimination. nih.govresearchgate.net This demonstrates how targeted chemical modification can be used to control the biological behavior of the final radiopharmaceutical.

Stereoselective Synthesis of Diastereomeric Oxime Ligands (e.g., d,l-HMPAO, meso-HMPAO)

Radiochemical Synthesis of this compound Complexes

The formation of the final technetium complex involves a radiochemical reaction where the radioactive technetium-99m is incorporated into the pre-synthesized oxine ligand.

Technetium-99m is typically obtained from a ⁹⁹Mo/⁹⁹ᵐTc generator as the pertechnetate (B1241340) anion ([⁹⁹ᵐTc]TcO₄⁻), where technetium is in its highest and relatively non-reactive +7 oxidation state. unsri.ac.idunm.edu To form a complex with an oxine ligand, the technetium must first be reduced to a lower, more reactive oxidation state (such as +3, +4, or +5). unm.eduwikipedia.orgpharmacylibrary.com

This reduction is almost universally achieved using a reducing agent, with stannous ion (Sn²⁺), often from stannous chloride (SnCl₂), being the most common. wikipedia.orgpharmacylibrary.com The stannous ion donates electrons to the pertechnetate, lowering technetium's oxidation state and making it available for chelation by the electron-donating atoms of the oxine ligand. unm.edu It is crucial to manage this reduction carefully, as unwanted side reactions can occur. For example, if not properly chelated, the reduced technetium can form insoluble technetium dioxide (TcO₂), which compromises the radiochemical purity of the final product. pharmacylibrary.com

Achieving high radiochemical purity and yield requires the optimization of several reaction parameters. Studies on the radiolabeling of tris-oxine ligands O-TRENOX and O-TRENSOX have systematically evaluated these factors. nih.govresearchgate.net Key findings indicate that using tin pyrophosphate as the reducing agent with a minimum of 100 nmol of the ligand at room temperature results in rapid and efficient complexation. nih.govresearchgate.net Under these conditions, radiochemical purities greater than 98% for [⁹⁹ᵐTc]Tc-O-TRENOX and 97% for [⁹⁹ᵐTc]Tc-O-TRENSOX were achieved within just 5 minutes. nih.govresearchgate.net

The quantity of the reducing agent is also a critical parameter. Insufficient amounts can lead to incomplete reduction of pertechnetate, while excessive amounts can interfere with the labeling process. unm.edu The effect of stannous chloride concentration on the formation of the ⁹⁹ᵐTc-d,l-HMPAO complex highlights this optimization.

Table 1: Effect of Reducing Agent (SnCl₂·2H₂O) Quantity on Radiochemical Purity of ⁹⁹ᵐTc-d,l-HMPAO This table presents data on the percentage of free pertechnetate impurity remaining after radiolabeling with varying amounts of stannous chloride.

| Amount of SnCl₂·2H₂O | Free [⁹⁹ᵐTc]Pertechnetate Ion Impurity (%) |

| 0.003 mg | 5.1 ± 3.7% |

| 0.005 mg | 2.2 ± 0.1% |

| 0.007 mg | 0.7 ± 0.3% |

| Data sourced from a study on ⁹⁹ᵐTc-d,l-HMPAO kit formulation. researchgate.net |

This data clearly shows that increasing the amount of the reducing agent from 0.003 mg to 0.007 mg significantly decreases the amount of unreacted pertechnetate, thereby increasing the purity of the desired this compound complex. researchgate.net The pH and temperature are also adjusted to ensure optimal conditions for both the reduction of technetium and its subsequent stable chelation by the specific oxine ligand being used. nih.gov

Considerations for No-Carrier-Added (NCA) Level Synthesis

The synthesis of technetium-99m ([⁹⁹ᵐTc]Tc) radiopharmaceuticals at a no-carrier-added (NCA) level is critical for producing agents with high specific activity. scholaris.caunm.edu NCA implies that no stable, non-radioactive isotope (the "carrier") has been deliberately added during synthesis, which is crucial for applications involving a limited number of biological targets. nih.govsqspcdn.com The synthesis must be effective at the extremely low concentrations of the radionuclide, which can range from 10⁻⁹ to 10⁻¹² M. mdpi.com

A primary strategy for achieving NCA levels for technetium complexes is through solid-phase synthesis. scholaris.canih.gov This methodology involves covalently attaching the chelating ligand to a solid support, such as an organic polymer. nih.gov The radiolabeling reaction occurs while the ligand is immobilized. Subsequently, the desired [⁹⁹ᵐTc]Tc-complex is selectively cleaved from the support and released into the solution, while any unreacted ligand or uncleaved complex remains bound to the solid phase. nih.gov This allows for a straightforward separation of the high-specific-activity product via simple filtration, often eliminating the need for more complex purification steps like high-performance liquid chromatography (HPLC). scholaris.canih.gov

One novel method describes binding ligands to a polymer support via a tertiary amine. This C-N bond is designed to be selectively cleaved during the formation of the technetium complex. nih.gov Another approach functionalizes polymeric matrices with maleimide, which then forms a stable thioether bond with thiol groups on the ligand. scholaris.ca Research into these solid-phase techniques for related technetium complexes has demonstrated high radiochemical purities and yields, validating the approach for producing essentially carrier-free radiopharmaceuticals. scholaris.ca

Table 1: Research Findings on Solid-Phase Synthesis for NCA Technetium Complexes

| Ligand Type | Solid Support | Key Process | Achieved Radiochemical Purity | Reported Radiochemical Yield | Reference |

| Peptidic N₃S Ligands | Polymeric Matrices | Thioether bond formation to support | Up to 99.7% | Up to 81% | scholaris.ca |

| Diethylenetriamine, Picolylamine-N-acetic acid | Organic Polymers | Cleavage of C-N bond during complex formation | High | Up to 50% release from solid phase | nih.gov |

Automated Synthesis Approaches (e.g., for related oxine complexes)

Automated synthesis modules are increasingly employed for the production of radiopharmaceuticals to ensure compliance with Good Manufacturing Practice (GMP) guidelines, enhance reproducibility, and minimize radiation exposure to operators. norroybioscience.comup.ac.za While specific automated synthesis protocols for this compound are not extensively detailed, the principles are well-established through related complexes, such as [⁶⁸Ga]Ga-oxine. nih.gov These automated systems are highly adaptable and can be configured for use with various radionuclides, including technetium-99m eluted from molybdenum-99/technetium-99m generators. norroybioscience.comiaea.org

The automated synthesis of a radiolabeled oxine complex, modeled on the published [⁶⁸Ga]Ga-oxine process, typically follows a sequence of steps executed within a disposable, sterile cassette housed in the synthesizer. nih.govnih.gov

Radionuclide Elution and Trapping : The process begins with the elution of the radionuclide from a generator. nih.gov The eluate is then passed through a cation-exchange column (e.g., SCX), which traps the metallic radionuclide while allowing impurities to pass through. nih.govnih.gov

Elution from Column : The purified radionuclide is subsequently eluted from the cation-exchange column into a reaction vessel using a small volume of a suitable eluent, such as a sodium chloride solution. nih.gov

Complexation Reaction : The ligand (e.g., 8-hydroxyquinoline), dissolved in a buffer to maintain optimal pH, is added to the reaction vessel containing the purified radionuclide. The mixture is incubated at a set temperature for a specific duration to allow for complex formation. nih.gov

Final Purification : The reaction mixture is passed through a solid-phase extraction (SPE) cartridge, such as a C18 column. nih.gov The lipophilic radiolabeled oxine complex is retained on the cartridge, while hydrophilic impurities and unreacted reagents are washed away. nih.govsnmjournals.org This step is a modern replacement for older, hazardous solvent extraction methods. nih.gov

Product Formulation : The final, purified this compound complex is eluted from the SPE cartridge with a sterile, biocompatible solvent (e.g., ethanol) into a sterile collection vial. nih.gov

Studies on the automated synthesis of [⁶⁸Ga]Ga-oxine have demonstrated the efficiency of this approach, achieving high radiochemical yields and purity. nih.gov

Table 2: Typical Parameters for Automated Synthesis of a Radiolabeled Oxine Complex (Based on [⁶⁸Ga]Ga-Oxine)

| Parameter | Description | Example Value / Condition | Reference |

| Synthesis Module | Automated platform for radiosynthesis | Scintomics GRP Cassette Module | nih.gov |

| Radionuclide Source | Generator providing the radioisotope | ⁶⁸Ge/⁶⁸Ga Generator | nih.gov |

| Radionuclide Pre-purification | Trapping of the radionuclide to remove impurities | Cation-exchange (SCX) column | nih.govnih.gov |

| Reaction Buffer | Maintains pH for optimal complexation | 2 M Sodium Acetate (pH 5.5) | nih.gov |

| Reaction Conditions | Temperature and time for the labeling reaction | Ambient temperature, 10 minutes | nih.gov |

| Final Product Purification | Method to isolate the final radiopharmaceutical | C18 Solid-Phase Extraction (SPE) Cartridge | nih.gov |

| Radiochemical Yield | Non-decay corrected yield of the final product | 50 ± 5% | nih.gov |

| Radiochemical Purity | Purity of the final radiopharmaceutical product | >99% | nih.gov |

Coordination Chemistry of Technetium Oxine Systems

Elucidation of Technetium Oxidation States in Oxine Complexes (e.g., Tc(III), Tc(V), Tc(VII))

The oxidation state of technetium is a critical factor that dictates the geometry and stability of its complexes. In technetium oxine systems, the metal center can exist in several oxidation states, most notably +3, +5, and +7.

Technetium(V): The Tc(V) oxidation state is very common in the coordination chemistry of technetium. nih.gov It often forms a stable oxotechnetium core, [Tc=O]³⁺, where a terminal oxygen atom is triple-bonded to the technetium center. nih.gov This core readily coordinates with various ligands, including tetradentate amine oximes. acs.org X-ray crystallography studies have confirmed the existence of mono(oxo)technetium(V) species where the oxo group is at the apex of a square pyramid. acs.org In these complexes, the technetium atom is bonded to the four nitrogen atoms of the oxime ligand in the basal plane. acs.orgpharmacylibrary.com The reduction of pertechnetate (B1241340) (TcO₄⁻), which has technetium in the +7 oxidation state, is a common route to obtaining Tc(V) complexes. unm.edu In cold concentrated hydrochloric acid, technetium is reduced to Tc(V) in the form of [TcOCl₄]⁻. pharmacylibrary.com

Technetium(III): Complexes with technetium in the +3 oxidation state have also been synthesized and characterized. nih.gov Tc(III) has a d⁴ electron configuration and can form 6- or 7-coordinate species. nih.gov For instance, the boronic acid adducts of technetium dioximes (BATO compounds) feature a heptacoordinate Tc(III) atom. nih.govpharmacylibrary.com In these complexes, the technetium center is bound to a chlorine atom and the six nitrogen atoms of three dioxime ligands. pharmacylibrary.com

Technetium(VII): The most stable oxidation state of technetium is +7, found in the pertechnetate ion (TcO₄⁻). unm.eduwikipedia.org This is the form of technetium eluted from ⁹⁹Mo/⁹⁹mTc generators. nih.gov While pertechnetate itself doesn't readily form complexes, it serves as the starting material for the synthesis of technetium complexes in lower oxidation states through reduction. unm.edu In concentrated sulfuric acid, the tetrahedral [TcO₄]⁻ ion can convert to an octahedral form, TcO₃(OH)(H₂O)₂, which is the conjugate base of the hypothetical triaquo complex [TcO₃(H₂O)₃]⁺. wikipedia.org

The determination of the oxidation state in some first-generation technetium complexes has not always been conclusive and can depend on the specific reaction conditions. pharmacylibrary.com However, for many second-generation complexes, including many oxime derivatives, the oxidation state has been well-characterized through various analytical techniques. pharmacylibrary.com

Ligand Field Theory and Metal-Ligand Bonding Characterization

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and bonding in transition metal complexes, including those of technetium. numberanalytics.com LFT considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands, accounting for both electrostatic and covalent contributions. numberanalytics.com The nature of the ligands, whether they are strong-field or weak-field, determines the extent of d-orbital splitting. tutorchase.com

In this compound complexes, the bonding is characterized by the donation of lone pairs of electrons from the nitrogen and oxygen atoms of the oxine ligand to the empty d-orbitals of the technetium center. The oxime ligands are typically multidentate, forming stable chelate rings with the metal.

The [Tc=O]³⁺ core in Tc(V) complexes is a prime example of strong metal-ligand bonding, involving a triple bond between technetium and oxygen. mdpi.com This strong bond influences the geometry and reactivity of the entire complex. Similarly, the [TcN]²⁺ core, with a technetium-nitrogen triple bond, is another stable entity in technetium chemistry. nih.govmdpi.com The formation of these multiple bonds can be understood within the framework of LFT, where significant π-donation from the oxo or nitrido ligand to the metal d-orbitals occurs.

Geometrical Architectures and Stereochemistry of this compound Complexes

The coordination of oxine and its derivatives to a technetium center can result in a variety of geometrical architectures and stereoisomers. The specific geometry is influenced by the oxidation state of the technetium, the coordination number, and the nature of the ligand itself.

The square pyramidal geometry is a common coordination environment for technetium(V) oxo complexes. nih.govacs.org In these structures, the technetium atom is typically located at the apex of the pyramid, double- or triple-bonded to an oxo group. nih.govpharmacylibrary.com The base of the pyramid is formed by the coordinating atoms of the oxine-type ligand. pharmacylibrary.com

| Complex Example | Geometry | Key Feature | Reference |

| [TcO(Pn(AO)₂)] | Square Pyramidal | Oxo group at the apex | acs.org |

| [Tc-99m HMPAO] | Square Pyramidal | Lipophilic complex | radiopaedia.org |

| [TcO(MAG3)]⁻ | Square Pyramidal | Epimers can form | psu.edu |

While square pyramidal geometry is prevalent for five-coordinate Tc(V) complexes, six-coordinate octahedral geometries are also frequently observed, particularly for Tc(I) and some Tc(V) and Tc(III) complexes. nih.govunm.edu For instance, Tc(I) complexes, such as [⁹⁹mTc]Tc-sestamibi, typically adopt an octahedral geometry. nih.gov

Some Tc(III) complexes, like the boronic acid adducts of technetium dioximes ([⁹⁹mTc]Tc-teboroxime), are heptacoordinate and can adopt a trigonal prismatic or capped trigonal prismatic geometry. nih.gov

The conversion of the tetrahedral pertechnetate ion to an octahedral form in strong acid highlights the flexibility of technetium's coordination sphere. wikipedia.org Furthermore, the formation of nitrido technetium(V) complexes with amine oxime ligands can lead to distorted octahedral geometries, where four nitrogen atoms from the ligand occupy the equatorial plane, and the nitrido and a water molecule are in the apical positions. rsc.org

The size of the chelate rings formed by the oxine-type ligand has a significant impact on the structure and properties of the resulting technetium complex. iaea.orgosti.gov Varying the length of the hydrocarbon backbone of the amine oxime ligand can lead to different coordination cores and geometries. iaea.orgosti.gov

A study involving a series of technetium(V) amine oxime complexes demonstrated that altering the chelate ring size can result in the formation of both monooxo and trans-dioxo cores. iaea.orgosti.gov Remarkably, one of the complexes, TcO₂Pent(AO)₂, was found to contain an unusual eight-membered chelate ring with the technetium(V) center. iaea.orgosti.gov This illustrates that subtle modifications to the ligand structure can induce substantial changes in the coordination chemistry of the technetium center.

The presence of chiral centers in the oxine ligand can lead to the formation of diastereomers, which are stereoisomers that are not mirror images of each other. These diastereomers can exhibit different coordination behaviors and, consequently, different biological properties. google.comgoogle.com

For example, the ligand hexamethylpropyleneamine oxime (HMPAO) exists in two diastereomeric forms: d,l-HMPAO and meso-HMPAO. viamedica.pl Both forms can complex with technetium, but the resulting complexes have distinct properties. google.comgoogle.com The d,l-HMPAO complex is the clinically useful form for cerebral perfusion imaging. unm.eduviamedica.pl

The formation of epimers, which are diastereomers that differ in configuration at only one stereogenic center, is also possible in square pyramidal or octahedral oxotechnetium complexes. psu.edu This can occur due to the relative orientation (syn or anti) of substituents on the ligand backbone with respect to the [Tc=O]³⁺ core. psu.eduunm.edu

The separation and characterization of these different stereoisomers are crucial for understanding their structure-activity relationships and for the development of target-specific radiopharmaceuticals. google.comgoogle.com

Influence of Chelate Ring Size on Complex Structure

Ligand Design Principles and Chelation Efficacy

The efficacy of chelation in technetium-oxine systems is profoundly influenced by the denticity of the ligand—the number of donor atoms that bind to the central technetium ion. Increasing the denticity generally enhances the thermodynamic stability and kinetic inertness of the resulting complex, a principle known as the chelate effect. This has led to the exploration of oxine-based chelators with varying numbers of donor atoms.

The denticity of an oxine-based ligand directly impacts the stability of its technetium complex. While simple bidentate oxine has been used for technetium complexation, research has progressed towards multidentate systems to achieve greater stability. nih.gov It is a general principle in coordination chemistry that tetradentate ligands confer greater kinetic stability than equivalent combinations of bidentate or monodentate ligands. researchgate.netresearchgate.net This has driven the design of higher-denticity chelators.

Monodentate and Bidentate Chelators: Simple, unmodified oxine acts as a bidentate ligand, coordinating to a metal center via its phenolic oxygen and quinolinic nitrogen atoms. While complexation of technetium with bidentate oxine is possible, the resulting complexes may exhibit insufficient in vivo stability for certain applications. nih.govscielo.br

Tridentate Chelators: Increasing the denticity to three creates a more constrained and stable coordination environment.

Hexadentate Chelators: Significant advancements have been made with hexadentate oxine-based ligands, which are designed to fully encapsulate the technetium ion. nih.govresearchgate.netnih.govscilit.com Two such synthetic siderophores, O-TRENOX and O-TRENSOX, are built upon the 8-hydroxyquinoline (B1678124) chelating subunit. nih.govresearchgate.netnih.gov These ligands have demonstrated rapid and efficient complexation with technetium-99m. nih.govresearchgate.netnih.gov Studies showed that using tin pyrophosphate as a reducing agent with at least 100 nmol of the ligand, high radiochemical purities of over 98% for [⁹⁹ᵐTc]Tc-O-TRENOX and over 97% for [⁹⁹ᵐTc]Tc-O-TRENSOX were achieved at room temperature within five minutes. nih.govresearchgate.netnih.gov The use of three oxine units in a tripodal arrangement results in much more stable complexes compared to those formed with simple bidentate oxines. researchgate.net The properties of the final complex can be tuned by modifying the ligand structure; the [⁹⁹ᵐTc]Tc-O-TRENOX complex is lipophilic and neutral, whereas the [⁹⁹ᵐTc]Tc-O-TRENSOX complex is hydrophilic and negatively charged. nih.govresearchgate.netnih.gov The potential oxidation state of the metal center in the [⁹⁹ᵐTc]Tc-O-TRENSOX complex has been proposed as either Tc(V) with a {Tc=O}³⁺ core or Tc(III). researchgate.net

An alternative strategy to using a single, multidentate ligand is the formation of mixed-ligand complexes. This approach involves coordinating the technetium core with two or more different types of ligands. This method offers significant versatility, as the properties of the final complex can be finely tuned by modifying any of the ligands involved. acs.org

A prominent strategy is the "3+1" concept, where a tridentate chelator and a monodentate co-ligand simultaneously coordinate to the oxotechnetium (TcO³⁺) core. acs.orgnih.govnih.govnih.gov In these systems, the tridentate ligand (often with donor sets like SNS, SNN, or SNS) occupies three of the coordination sites, leaving a fourth site to be filled by a monodentate co-ligand. acs.orgnih.govnih.gov This approach has been successfully used to create a variety of neutral oxotechnetium complexes. acs.orgnih.gov While many examples utilize thiol- and amine-based donor sets, the principle is applicable to oxine-based systems. For instance, an oxine derivative could be incorporated into the tridentate framework or act as the monodentate co-ligand.

Another approach is the "[2+1]" system, where a bidentate ligand is combined with a monodentate ligand. ufs.ac.za This has been investigated for technetium and rhenium tricarbonyl cores using bidentate Schiff-base and oxine-type ligands. ufs.ac.za Additionally, mixed ligands can be essential for stabilizing a specific oxidation state, as seen in the boronic acid adducts of technetium oxime (BATO) compounds. unm.edu

Mono-, Bi-, Tri-, and Hexadentate Oxine Chelators

Comparative Coordination Chemistry with Rhenium Oxine Analogues

The coordination chemistry of technetium is closely mirrored by that of its congener, rhenium. Due to the challenges of working with the long-lived, beta-emitting ⁹⁹Tc isotope, non-radioactive rhenium is frequently used as a surrogate to develop and characterize new complexes. researchgate.netpsu.edu The resulting rhenium complexes are studied in detail, often including full structural elucidation by X-ray crystallography, and their properties are used to infer the structure and behavior of the analogous technetium-99m tracer-level complexes. psu.edu The identity of ⁹⁹ᵐTc complexes is commonly established by high-performance liquid chromatography (HPLC) comparison with their fully characterized rhenium analogues. nih.govacs.orgnih.govmdpi.com

While chemically similar, there are notable differences between technetium and rhenium. Rhenium(VII) is generally more stable and harder to reduce than Technetium(VII). researchgate.net Furthermore, rhenium complexes are often more kinetically inert than their technetium counterparts. psu.edu This difference in reactivity can sometimes allow for the isolation of rhenium intermediates that are not observable in the corresponding technetium reactions. ufs.ac.za

This comparative approach has been applied across various ligand systems relevant to this compound chemistry, including:

Oxo Cores: Rhenium(V) oxo complexes are synthesized as models for technetium(V) oxo agents. acs.org

Tricarbonyl Cores: The fac-[M(CO)₃]⁺ core (where M = Tc or Re) is a versatile platform for ligand coordination. acs.orgmdpi.com Studies with bidentate ligands like oxine derivatives and co-ligands are often performed with rhenium first to establish the coordination chemistry before being translated to technetium-99m. ufs.ac.zaacs.org

Nitrido Cores: The [M≡N]²⁺ core (M = Tc, Re) has been studied in "3+1" mixed-ligand systems, with results showing that both elements form robust complexes. nih.gov

Compound Reference Table

| Compound Name/Class | Ligand(s) | Ligand Denticity | Key Characteristics |

| [⁹⁹ᵐTc]Tc-O-TRENOX | O-TRENOX (Tris-oxine) | Hexadentate | Forms a neutral, lipophilic complex with technetium. nih.govresearchgate.netnih.gov |

| [⁹⁹ᵐTc]Tc-O-TRENSOX | O-TRENSOX (Tris-oxine) | Hexadentate | Forms a negatively charged, hydrophilic complex with technetium. nih.govresearchgate.netnih.gov |

| "3+1" Mixed-Ligand Complexes | Tridentate Ligand + Monodentate Co-ligand | Tridentate + Monodentate | A versatile system for creating neutral oxotechnetium complexes; properties are tunable by altering either ligand. acs.orgnih.govnih.gov |

| BATO Complexes | Dioxime + Boronic Acid | Tridentate (from three dioximes) + Capping group | Boronic acid adducts of technetium oxime; an example of mixed ligands stabilizing the Tc(III) oxidation state. unm.edupsu.edu |

| "[2+1]" Mixed-Ligand Complexes | Bidentate Ligand + Monodentate Ligand | Bidentate + Monodentate | Investigated for fac-[M(CO)₃]⁺ cores (M=Tc, Re) with oxine-type ligands. ufs.ac.za |

Technetium vs. Rhenium Comparison

| Feature | Technetium (Tc) | Rhenium (Re) |

| Primary Use | ⁹⁹ᵐTc is a gamma emitter used for diagnostic imaging. psu.edufu-berlin.de | Stable isotopes used as non-radioactive surrogates for structural and chemical studies. researchgate.netpsu.edu ¹⁸⁶Re/¹⁸⁸Re are beta emitters studied for therapy. psu.edu |

| Redox Chemistry | Tc(VII) is more easily reduced than Re(VII). researchgate.net | Re(VII) is more stable towards reduction. researchgate.net |

| Kinetics | Complexes are generally more kinetically labile (faster to react). psu.edu | Complexes are generally more kinetically inert (slower to react). psu.edu |

| Characterization | ⁹⁹ᵐTc complexes (tracer level) are identified by comparative HPLC. nih.govmdpi.com | Complexes are fully characterized by spectroscopy and X-ray crystallography to model Tc analogues. psu.edunih.gov |

| Structural Analogy | Assumed to have the same core structure as the corresponding Re complex. psu.edu | Provides the structural blueprint for the analogous Tc complex. psu.edu |

Structural Elucidation and Analytical Characterization of Technetium Oxine Complexes

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of technetium oxine complexes, providing non-destructive methods to probe their molecular framework.

For diamagnetic technetium(V)-oxo complexes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation in solution. acs.org Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the ligand environment upon coordination to the technetium core. acs.org

Research findings have demonstrated that ¹H NMR is particularly effective in differentiating between the diastereomeric forms (e.g., meso and d,l isomers) of amine oxime ligands and their corresponding complexes. snmjournals.orggoogle.com This differentiation is crucial as stereoisomers can exhibit significantly different biological behaviors. google.comkoreascience.kr For example, in the analysis of hexamethylpropyleneamine oxime (HMPAO) ligands, distinct chemical shifts and splitting patterns in the ¹H NMR spectra allow for the clear identification and quantification of each isomer in a mixture. snmjournals.org

While direct NMR of the ⁹⁹Tc nucleus is not common, the study of its chemical analogues, particularly rhenium (Re), can provide valuable comparative insights. Rhenium possesses two NMR-active quadrupolar nuclei, ¹⁸⁵Re and ¹⁸⁷Re. huji.ac.il However, their quadrupolar nature results in extremely broad signals, making rhenium NMR challenging and infrequently used. huji.ac.il Of the two, ¹⁸⁷Re is generally preferred as it is more sensitive and produces comparatively less broad signals than ¹⁸⁵Re. huji.ac.il

Table 1: Example ¹H NMR Data for Propylene (B89431) Amine Oxime Ligand in d₆-DMSO

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| OH | 10.2 | s (2H) |

| CH | 3.2 | q (2H) |

| CH₂N | 2.3 | t (4H) |

| N=CMe | 1.65 | s (6H) |

| CH₂ | 1.44 | m (2H) |

| CHMe | 1.04 | d (6H) |

Data sourced from patent literature describing the ligand 3,3,8,8-tetramethyl-5-aza-4,7-diazadecane-2,9-dione dioxime. google.com

Infrared (IR) spectroscopy is an indispensable technique for confirming the presence of key functional groups within this compound complexes. acs.org Its most significant application in this context is the identification of the technetium-oxo (Tc=O) core, which is characteristic of many stable technetium(V) complexes. acs.orgsnmjournals.org

The Tc=O bond exhibits a strong, characteristic vibrational band in the IR spectrum. snmjournals.org This absorption typically appears in the frequency range of 900–1000 cm⁻¹. snmjournals.org The presence of a strong band at frequencies such as 930 cm⁻¹ and 970 cm⁻¹ is considered definitive evidence for a Tc=O unit within the molecule. snmjournals.org In addition to identifying the metal-oxo core, IR spectroscopy is also used to characterize the vibrational modes of the oxime ligand itself, confirming its coordination to the metal center. acs.orgresearchgate.net

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound complexes. iaea.org Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been successfully employed to characterize neutral and lipophilic oxo(L)technetium(V) complexes, providing clear molecular ion peaks that correspond to the expected mass of the compounds. acs.orgnih.gov

This technique is sensitive enough to distinguish between molecules that differ by only a single mass unit, making it invaluable for confirming the identity of synthesized complexes. iaea.org More recently, the coupling of liquid chromatography with mass spectrometry (LC-MS), particularly radio-LC-MS, has emerged as a quick and accurate tool for the characterization of ⁹⁹mTc-radiopharmaceuticals at the extremely low concentrations (tracer level) used in nuclear medicine. researchgate.net This hyphenated technique allows for the direct confirmation of the molecular ion mass of the ⁹⁹mTc complex, providing unambiguous identification.

Infrared (IR) Spectroscopy

X-ray Crystallography for Solid-State Structural Determination

The definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule in the solid state is single-crystal X-ray crystallography. psu.eduacs.org This technique has been instrumental in understanding the structural chemistry of this compound complexes.

Numerous studies have shown that technetium(V)-oxo amine oxime complexes typically adopt a five-coordinate, square pyramidal geometry. acs.org In this arrangement, the technetium atom is coordinated to the four nitrogen atoms of the tetradentate amine oxime ligand in the basal plane, with the single oxo ligand occupying the apical position. acs.org The technetium atom is characteristically displaced from the plane of the four nitrogen atoms, lying approximately 0.68 Å above it. acs.org

Table 2: Representative Crystallographic Data for Technetium(V)-Oxo Amine Oxime Complexes

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (deg) |

|---|---|---|---|---|---|---|

| meso-TcO[Pn(AO-CH₃)₂] | Orthorhombic | P2₁2₁2₁ | 8.607 | 10.327 | 16.345 | 90 |

| dl-TcO[(CH₃)₂Pn(AO-CH₃)₂] | Orthorhombic | P2₁2₁2₁ | 6.948 | 12.460 | 19.299 | 90 |

| meso-TcO[(CH₃)₂Pn(AO-CH₃)₂] | Monoclinic | P2₁/n | 11.231 | 24.238 | 12.645 | 93.90 |

| TcO[Pn(AO)(AO-CH₃)] | Monoclinic | P2₁/n | 13.048 | 12.181 | 10.364 | 107.01 |

Data from Jurisson et al., 1986. acs.org

Chromatographic Methodologies for Purity, Identity, and Complex Assessment

Chromatographic techniques are essential for the quality control of this compound complexes, allowing for the separation, identification, and quantification of the desired product and any potential impurities.

High-Performance Liquid Chromatography (HPLC) is the foremost chromatographic method for analyzing this compound compounds. snmjournals.org It is routinely used to assess radiochemical purity, verify identity, and perform stability studies. snmjournals.orgnih.gov A common approach involves reversed-phase HPLC, utilizing columns such as a Hamilton PRP-1 or a silica-based C18 column. google.comsnmjournals.org

HPLC is particularly valuable for its ability to separate different chemical forms of the complex, including stereoisomers. google.com For instance, normal-phase HPLC on a silica (B1680970) gel column can effectively separate the meso- and d,l-diastereoisomers of propylene amine oxime ligands and their technetium complexes. google.com This separation is critical because different isomers can have different properties. google.com

Furthermore, HPLC is used in kinetic analyses to monitor the stability of a complex over time. snmjournals.org It can track the decomposition of the primary lipophilic complex into secondary, more hydrophilic species, which is an important quality parameter. snmjournals.orgnih.gov

Table 3: Example HPLC Systems for this compound Complex Analysis

| Analysis Type | Column | Mobile Phase/Gradient | Detector |

|---|---|---|---|

| Kinetic Analysis | Hamilton PRP-1 reversed-phase | Gradient: Acetonitrile and 0.01 M phosphate (B84403) buffer | Radioactivity Detector (NaI) |

| Isomer Separation | 5 µm silica gel (normal-phase) | Not specified | UV (210 nm) |

Data compiled from Neirinckx et al., 1987 and a 1990 patent. google.comsnmjournals.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a cornerstone analytical technique for the quality control of technetium-99m (99mTc) radiopharmaceuticals, including this compound and its derivatives. osti.gov It is a rapid, simple, and cost-effective method used to determine the radiochemical purity (RCP) of the complex, ensuring that the desired 99mTc-labeled compound is the predominant species before administration. osti.govnih.gov The technique separates the 99mTc complex from potential radiochemical impurities, primarily free pertechnetate (B1241340) (99mTcO4-) and hydrolyzed-reduced technetium (99mTcO2). researchgate.netsnmjournals.org

The separation is based on the differential partitioning of the chemical species between a stationary phase, typically a glass fiber or paper strip coated with silica gel or cellulose (B213188), and a mobile phase (solvent). osti.govresearchgate.netacs.org The choice of stationary and mobile phases is critical for effective separation. For instance, in the analysis of a lipophilic complex like [99mTc]Tc-O-TRENOX, a Whatman® 1MM pure cellulose paper can be used as the stationary phase with a 4:1 chloroform (B151607):ethanol (B145695) mixture as the eluent. researchgate.netgoogle.com In this system, the lipophilic complex migrates with the solvent front, while impurities like free pertechnetate and reduced technetium remain at the origin. researchgate.netgoogle.com

Often, a two-strip or two-solvent system is required for complete characterization of all species. nih.govdergipark.org.tr For example, one strip developed with a polar solvent like saline (0.9% NaCl) can separate the labeled complex from free pertechnetate, while a second strip with a non-polar solvent like methylethylketone (MEK) can differentiate the complex from hydrolyzed-reduced technetium. acs.orgdergipark.org.tr The distribution of radioactivity along the strip is measured using a radiochromatogram scanner. acs.org

The migration of each species is quantified by its retention factor (Rf), calculated as the ratio of the distance traveled by the solute to the distance traveled by the solvent front. acs.org Different species exhibit distinct Rf values in a given chromatographic system, allowing for their identification and quantification. researchgate.netdergipark.org.tr For many technetium complexes, the radiochemical purity is determined by quantifying the percentage of impurities and subtracting this from 100%. snmjournals.org

Table 1: Example Rf Values for Technetium Species in Different TLC Systems

| Radiochemical Species | Stationary Phase | Mobile Phase | Reported Rf Value | Source |

|---|---|---|---|---|

| [99mTc]Tc-O-TRENOX (lipophilic complex) | Whatman® 1MM Cellulose | Chloroform:Ethanol (4:1) | Migrates to solvent front | researchgate.netgoogle.com |

| Free Pertechnetate (99mTcO4-) | Whatman® 1MM Cellulose | Chloroform:Ethanol (4:1) | Remains at baseline (0-0.2) | researchgate.net |

| Hydrolyzed-Reduced Tc (99mTcO2) | Whatman® 1MM Cellulose | Chloroform:Ethanol (4:1) | Remains at baseline (0-0.2) | researchgate.net |

| Lipophilic Tc-99m Complex (e.g., Propylene Amine Oxime) | Silica Gel Impregnated Glass Fiber | Methylethylketone (MEK) | 0.9 - 1.0 | dergipark.org.tr |

| Free Pertechnetate (99mTcO4-) | Silica Gel Impregnated Glass Fiber | Methylethylketone (MEK) | 0.9 - 1.0 | dergipark.org.tr |

| Hydrolyzed-Reduced Tc (99mTcO2) | Silica Gel Impregnated Glass Fiber | Saline | 0.0 - 0.1 | dergipark.org.tr |

| Lipophilic Tc-99m Complex (e.g., Propylene Amine Oxime) | Silica Gel Impregnated Glass Fiber | Saline | 0.0 - 0.1 | dergipark.org.tr |

| Free Pertechnetate (99mTcO4-) | Silica Gel Impregnated Glass Fiber | Saline | 0.9 - 1.0 | dergipark.org.tr |

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. While GC is a powerful tool for volatile and semi-volatile organic compounds, its application to the analysis of this compound complexes is severely limited. acs.org Technetium radiopharmaceuticals, including this compound, are typically non-volatile organometallic complexes. acs.org Their ionic nature and high molecular weight prevent them from being readily vaporized under the conditions used in conventional GC analysis.

The available scientific literature does not report the use of Gas Chromatography for the routine analytical characterization or quality control of this compound. General discussions on radiopharmaceutical quality control may list GC among a variety of chromatographic methods, but practical examples focus on TLC and High-Performance Liquid Chromatography (HPLC). researchgate.netrsc.org For non-volatile compounds like many organometallics, analysis by GC would require a chemical derivatization step to convert the analyte into a volatile species, a process that is complex and not practical for the rapid quality control required in a clinical setting. acs.org

However, GC has been employed in highly specialized research settings to study the fundamental gas-phase chemistry of specific, volatile technetium compounds that are structurally distinct from this compound. For example, low-temperature isothermal chromatography, a form of GC, has been used to investigate the behavior of volatile, short-lived technetium carbonyl and oxide species. researchgate.netresearchgate.netacs.org These studies are aimed at understanding the basic chemical properties of the element technetium and are not relevant to the quality control of prepared this compound radiopharmaceuticals.

Radiometric Analytical Techniques for Technetium-99m Complexes

Liquid Scintillation Counting (LSC) for 99gTc Analysis

Liquid Scintillation Counting (LSC) is a highly sensitive radiometric technique for quantifying beta-emitting radionuclides, and it is the reference method for the analysis of the long-lived ground-state isotope, Technetium-99 (99gTc). researchgate.netresearchgate.net 99gTc is a pure beta emitter with a long half-life (2.13 x 105 years) and is a component of radioactive waste, making its accurate quantification essential. researchgate.net While 99mTc is used for imaging, the analysis of 99gTc is crucial for waste management, environmental monitoring, and for certain research applications involving the synthesis of technetium complexes at macroscopic concentrations. researchgate.netresearchgate.net

The LSC method involves mixing the sample containing 99gTc with a liquid scintillation cocktail in a vial. researchgate.net The beta particles emitted by 99gTc interact with the solvent and fluorescent solutes (fluors) in the cocktail, producing photons of light. These light flashes are detected by photomultiplier tubes in the LSC instrument, and the number of flashes is proportional to the activity of the radionuclide in the sample. researchgate.net

A significant challenge in LSC is "quenching," a process where the presence of organic or inorganic materials in the sample interferes with the transfer of energy and reduces the light output, leading to an underestimation of the activity. rsc.orgresearchgate.net Modern LSC methods incorporate quench correction curves and specialized cocktails, such as Ultima Gold™ LLT, to achieve high counting efficiencies even in complex sample matrices. rsc.orgresearchgate.netresearchgate.net Research has demonstrated that with proper methodology, counting efficiencies of over 90% can be achieved for 99gTc. researchgate.netresearchgate.net This allows for the accurate quantification of 99gTc with minimum detectable activities in the millibecquerel (mBq) range. rsc.orgresearchgate.netresearchgate.net

Table 2: Performance of a Modern LSC Method for 99gTc Analysis

| Parameter | Scintillation Cocktail | Value | Source |

|---|---|---|---|

| Counting Efficiency | Ultima Gold LLT (ULG-LLT) | 91.66% | rsc.orgresearchgate.netresearchgate.net |

| Counting Efficiency | Ultima Gold (ULG) | 91.66% | rsc.orgresearchgate.netresearchgate.net |

| Relative Error | ULG-LLT and ULG | ±3.98% | rsc.orgresearchgate.netresearchgate.net |

| Minimum Detectable Activity | Ultima Gold LLT (ULG-LLT) | 25.3 mBq | rsc.orgresearchgate.netresearchgate.net |

| Minimum Detectable Activity | Ultima Gold (ULG) | 22.7 mBq | rsc.orgresearchgate.netresearchgate.net |

Stability and Reactivity Studies of Technetium Oxine Complexes

Radiochemical Stability in Aqueous and Biological Media

Technetium-99m (99mTc) labeled hexamethylpropyleneamine oxime (HMPAO), a lipophilic complex, is known for its limited in vitro stability, which necessitates its use within a short timeframe after preparation. austinpublishinggroup.comaustinpublishinggroup.comiaea.org The primary complex tends to decompose over time into undesirable secondary products. nih.govresearchgate.net

The decomposition of 99mTc-d,l-HMPAO in aqueous solutions follows first-order reaction kinetics. akjournals.com This means the rate of decomposition is directly proportional to the concentration of the complex. Studies have determined the decomposition constant (k) under specific experimental conditions, providing a quantitative measure of its instability. akjournals.com For instance, at 20°C and a pH of 7.0 with a radioactive concentration of 185 MBq/ml, the decomposition constant k was found to be 0.017±0.007 h⁻¹. akjournals.com The initial high yield of the lipophilic 99mTc-d,l-HM-PAO complex, often around 93.5%, decreases over time as it converts to other products. snmjournals.org

Table 1: Kinetic Data for 99mTc-d,l-HMPAO Decomposition

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Reaction Order | First-Order | Aqueous Media | akjournals.com |

| Decomposition Constant (k) | 0.017 ± 0.007 h⁻¹ | 20°C, 185MBq/ml, pH 7.0 | akjournals.com |

The stability of technetium oxine complexes is highly sensitive to both pH and the concentration of the reducing agent, which is typically a stannous salt like stannous chloride (SnCl₂). researchgate.netunm.edupharmacylibrary.com

pH: The decomposition rate of 99mTc-d,l-HMPAO is significantly influenced by the pH of the medium. The rate of decomposition increases at a pH greater than 9. nih.govosti.gov In studies of other technetium complexes, such as Tc-glucoheptonate, the effect of pH has been shown to be reversible, suggesting an equilibrium between protonated and non-protonated forms of the complex. snmjournals.org For some complexes like technetium-99m sulfur colloid, stability is greater in acidic media (pH 4.0-5.0) compared to basic or neutral conditions. chula.ac.th

Reducing Agent Concentration: The concentration of the stannous ion reductant is a critical factor. acs.org While a sufficient amount is necessary to reduce the technetium from its +7 oxidation state to a lower state for complexation, an excess of stannous ion can accelerate the decomposition of the 99mTc-d,l-HMPAO complex. nih.govosti.gov Conversely, an insufficient concentration of the reducing agent can lead to incomplete labeling and a higher proportion of unreacted free pertechnetate (B1241340). nih.gov The ideal amount of stannous chloride must be carefully optimized for each specific radiopharmaceutical formulation. acs.org

The decomposition of the primary lipophilic 99mTc-HMPAO complex leads to the formation of several radiochemical impurities. radiopaedia.org Over time, the lipophilic chelate converts into more water-soluble (hydrophilic) secondary complexes and free pertechnetate (99mTcO₄⁻). nih.govnih.gov

Upon chloroform (B151607) extraction of neuronal tissue exposed to 99mTc-d,l-HMPAO, the majority of the retained radioactivity (69.1%) was found in the hydrophilic phase, which was identified as 99mTcO₄⁻. nih.gov Chromatographic analysis is used to separate these impurities, which include the desired lipophilic 99mTc-HMPAO, a secondary hydrophilic 99mTc-HMPAO complex, reduced hydrolyzed technetium (99mTc-RH), and free pertechnetate. austinpublishinggroup.comradiopaedia.org The formation of these by-products reduces the radiochemical purity of the preparation and limits its useful lifespan. iaea.orgradiopaedia.org

Radiolytic decomposition occurs when the radiation emitted by 99mTc interacts with the solvent (usually water) to create highly reactive free radicals. pharmacylibrary.com These free radicals can then attack and break down the technetium complex. pharmacylibrary.com 99mTc-d,l-HMPAO has been shown to be particularly sensitive to radiolysis. snmjournals.orgnih.gov Studies using cobalt-60 (B1206103) gamma irradiation demonstrated that a relatively low dose of 1600 cGy could reduce the radiochemical purity of the lipophilic chelate to between 50% and 60%. snmjournals.orgnih.gov This high sensitivity to radiolysis is a major factor contributing to the limited in vitro stability of 99mTc-d,l-HMPAO preparations, especially those with high radioactive concentrations. snmjournals.orgpharmacylibrary.com The use of stabilizers, often antioxidants like gentisic acid, can help to minimize the effects of autoradiolysis. akjournals.comacs.org

Formation of Hydrophilic By-products and Free Pertechnetate

Ligand Exchange Dynamics and Mechanisms

Ligand exchange, or transchelation, is a reaction where the oxine ligand in the technetium complex is displaced by another competing ligand. akjournals.comgoogle.com This can occur when the complex is introduced into a biological environment containing numerous potential ligands, such as proteins or amino acids like cysteine and histidine. mdpi.combioinformatics.org

Studies have shown that technetium complexes can undergo ligand exchange reactions under various conditions. akjournals.com For example, in non-aqueous solvents, the bromine in 99mTcBr₆²⁻ can be displaced by oxine to form a 99mTc(oxine)₂Br₂ complex. akjournals.com The stability of the resulting complex against further exchange is crucial for its in vivo efficacy. Challenge assays using strong chelators like cysteine are often performed to assess the kinetic stability of a technetium complex and its resistance to transchelation. mdpi.combioinformatics.org In some cases, transchelation can be intentionally used as a labeling strategy, where 99mTc is first complexed with a weak "transfer ligand" (like glucoheptonate or tartrate) and then transferred to the final, stronger coordinating ligand. unm.eduiaea.org

In Vitro Stability Assessments in Simulated Physiological Environments (e.g., plasma, serum)

To predict the in vivo behavior of this compound complexes, their stability is evaluated in simulated physiological environments like human serum or plasma at 37°C. nih.govnih.govresearchgate.net These studies measure the radiochemical purity of the complex over several hours to determine its integrity in a biological matrix.

For example, a 99mTc-pyrimidine derivative complex showed high stability in human serum, with its radiochemical purity decreasing by only 3% after 24 hours. researchgate.net In another study, a 99mTc-SSS-complex was also found to be highly stable in human serum for up to 24 hours, maintaining a purity of 94 ± 0.1%. nih.gov However, the stability can vary significantly between different complexes. The stability of 99mTc-HMPAO-labeled platelets in human serum was estimated to be only 54% after 24 hours. scielo.br The stability of stabilized 99mTc-HMPAO stored in syringes at room temperature was also shown to decrease significantly over an 8-hour period, from 87.7% at 2 hours to 74.0% at 8 hours. nih.gov These assessments are critical for determining the viability of a radiopharmaceutical for clinical use. uzh.ch

Table 2: In Vitro Stability of Various 99mTc Complexes in Serum/Plasma

| Complex | Medium | Incubation Time | Radiochemical Purity / Stability | Source |

|---|---|---|---|---|

| 99mTc-SSS-complex | Human Serum | 24 hours | 94 ± 0.1% | nih.gov |

| 99mTc-HMPAO-labeled platelets | Human Serum | 24 hours | 54% | scielo.br |

| 99mTc-pyrimidine derivative | Human Serum | 24 hours | ~97% (3% decrease) | researchgate.net |

| Stabilized 99mTc-HMPAO | Stored in syringe | 8 hours | 74.0% | nih.gov |

Long-Term Radiochemical Purity and Integrity Studies of this compound Complexes

The long-term stability and radiochemical purity of Technetium-99m (⁹⁹ᵐTc) oxine complexes are critical factors influencing their efficacy in diagnostic imaging. iaea.org Radiochemical purity refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form. dergipark.org.trymaws.com Impurities, which can arise from various factors, may compromise image quality and lead to unintended radiation doses to non-target tissues. dergipark.org.trunm.edu Therefore, extensive research has been conducted to evaluate the stability of these complexes over time and under various conditions.

Several factors can influence the long-term radiochemical purity of ⁹⁹ᵐTc-oxine complexes. These include the initial radiochemical yield, the presence of oxidizing or reducing agents, temperature, pH, and radiolysis, which is the degradation of molecules by the emitted radiation. dergipark.org.tr The inherent instability of some ⁹⁹ᵐTc complexes can lead to the formation of impurities such as free pertechnetate (⁹⁹ᵐTcO₄⁻) and reduced hydrolyzed technetium (⁹⁹ᵐTcO₂). ymaws.comresearchgate.net

Studies have shown that the radiochemical purity of ⁹⁹ᵐTc-oxine complexes can decrease over time. For instance, the lipophilic ⁹⁹ᵐTc-exametazime (also known as ⁹⁹ᵐTc-HMPAO), a type of technetium oxime complex, is known for its limited stability, with a recommended shelf life of often just 30 minutes post-preparation. researchgate.netsnmjournals.org Beyond this period, significant degradation can occur, leading to the formation of a secondary hydrophilic complex. researchgate.net

Various methods have been investigated to enhance the long-term stability of these complexes. One approach involves the addition of stabilizers. For example, the addition of cobalt chloride (CoCl₂) has been shown to improve the stability of high-activity ⁹⁹ᵐTc-d,l-HMPAO preparations for at least 6 hours. nih.gov Another strategy involves the formulation of the complex in a non-aqueous solvent, such as 85% ethanol (B145695), which was found to increase the in vitro stability of ⁹⁹ᵐTc-HMPAO compared to an aqueous preparation. researchgate.net Furthermore, extraction into an organic solvent like chloroform has been reported to yield a product with a stability of at least 5 hours. researchgate.net

The following tables present findings from various research studies on the stability of this compound and related complexes over time.

Table 1: Radiochemical Purity of ⁹⁹ᵐTc-HMPAO Preparations Over Time

| Time Post-Preparation | Aqueous Preparation (% RCP) | 85% Ethanol Preparation (% RCP) |

|---|---|---|

| 90 min | 79% | 92% |

This table illustrates the enhanced in vitro stability of ⁹⁹ᵐTc-HMPAO when prepared in 85% ethanol compared to a standard aqueous solution, as measured by radiochemical purity (RCP) at 90 minutes post-preparation. researchgate.net

Table 2: Stability of Cobalt Chloride-Stabilized ⁹⁹ᵐTc-d,l-HMPAO

| Time Post-Reconstitution | Radiochemical Purity |

|---|---|

| Up to 6 hours | Efficiently stabilized |

This table summarizes the finding that the addition of cobalt chloride shortly after reconstitution can effectively stabilize high-activity ⁹⁹ᵐTc-d,l-HMPAO preparations for an extended period. nih.gov

Table 3: Stability of Chloroform-Extracted ⁹⁹ᵐTc-d,l-HMPAO

| Time Post-Extraction | Acceptable Radiochemical Purity (>90%) |

|---|---|

| Up to 5 hours | Yes |

This table indicates that chloroform extraction yields a ⁹⁹ᵐTc-d,l-HMPAO product with a stability of at least 5 hours, maintaining a radiochemical purity of over 90%. researchgate.net

It is important to note that the specific composition of the kit used for preparation, including the amounts of the ligand and reducing agents like stannous chloride, can significantly impact the initial radiochemical purity and subsequent stability. iaea.orgnih.gov Research has shown that deviations from the optimal ligand concentration can lead to either low initial radiochemical yield or rapid degradation of the complex. nih.gov The presence of carrier ⁹⁹Tc, which has a much longer half-life than ⁹⁹ᵐTc, can also affect the labeling efficiency and stability. unm.edu

Computational and Theoretical Studies on Technetium Oxine Systems

Density Functional Theory (DFT) Calculations for Structural Prediction and Geometry Optimization

Density Functional Theory (DFT) has become an indispensable tool for the structural prediction and geometry optimization of technetium complexes. rub.descm.com This computational method allows for the determination of stable molecular conformations and provides detailed geometric parameters, such as bond lengths and angles, by finding the minimum energy structure on the potential energy surface. scm.com

Theoretical investigations have been successfully applied to various technetium-oxime and related systems. For instance, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) and LANL2DZ, have been employed to obtain the optimized geometries of oxotechnetium(V) complexes with ligands like benzylhydroxamamide (BHam) and N,N'-propylene bis(benzohydroxamamide). researchgate.netbuu.ac.th In the case of the oxo-Tc(V) complex with benzylhydroxamamide, geometry optimization revealed that the most stable conformer's structure is in good agreement with experimental X-ray crystallographic data. researchgate.netbuu.ac.th

The predictive power of DFT is also evident in its ability to identify the most likely structures among several possibilities. A notable example is the structural characterization of "tech red," a volatile technetium oxide, where DFT calculations of various isomers of Tc2O4, Tc2O5, and Tc2O6, combined with simulated UV-Vis spectra, identified an oxygen-bridged Tc2O5 molecule as the most probable structure. chemistryviews.org Similarly, for complex systems like [99mTc]Tc(CO)3 complexes with HBED-CC ligands, where obtaining crystal structures is challenging, DFT has been used to determine the possible coordination structures in solution. nih.govresearchgate.net These calculations can predict whether a single stable species or multiple diastereomers are formed. nih.govresearchgate.net

The table below summarizes representative geometric parameters obtained from DFT geometry optimizations for technetium and related oxime complexes.

| Complex/System | Method/Basis Set | Key Geometric Finding | Reference |

|---|---|---|---|

| oxo-Tc(V) with Benzylhydroxamamide (BHam) | B3LYP/6-31G(d) | The trans-Tc/amino-BHam2 conformer is the most stable; its calculated IR spectrum agrees well with the measured spectrum. | researchgate.net |

| "Tech Red" (Volatile Technetium Oxide) | DFT | Identified as an oxygen-bridged Tc2O5 molecule based on calculated relative energies and simulated spectra. | chemistryviews.org |

| [TcOCl(salpd)] | X-ray crystallography (for comparison) | Pseudo-octahedral coordination. Bond lengths: Tc=O (1.66 Å), Tc–O (1.98 Å), Tc–N (2.12 Å). | rsc.org |

| [99mTc]Tc(CO)3L2 (L2=HBED-CC derivative) | DFT | Predicts the formation of two stable diastereomers in solution, consistent with radio-HPLC data. | nih.govresearchgate.net |

Electronic Structure Analysis and Characterization of Chemical Bonding

Understanding the electronic structure of technetium oxine complexes is fundamental to explaining their stability, reactivity, and spectroscopic properties. Computational methods provide detailed information on orbital interactions, charge distribution, and the nature of the chemical bonds between the technetium metal center and the oxine ligands.

Analyses such as Natural Bond Orbital (NBO) are frequently used to probe the electronic characteristics of these complexes. nih.govbiointerfaceresearch.com NBO analysis can quantify the charge transfer between the ligand and the metal core, revealing the extent of donation and back-donation in the coordination bonds. nih.govresearchgate.net For example, in studies of tricarbonyl technetium complexes, NBO analysis through natural population charges demonstrated a clear charge transfer from the HBED-CC ligands to the [99mTc][Tc(CO)3]+ core. nih.govresearchgate.net

The electronic configuration of the technetium center is a key determinant of the complex's properties. In many stable oxo-technetium complexes, the metal is in the +5 oxidation state (Tc(V)), which corresponds to a d2 electronic configuration. mdpi.com This [Tc=O]3+ core is isoelectronic with the [Tc≡N]2+ core, another important moiety in technetium chemistry, and can be viewed as a soft Lewis acid with significant electrophilic character. mdpi.com

Frontier molecular orbital analysis (HOMO-LUMO) is another critical tool used to characterize electronic structure. biointerfaceresearch.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the chemical reactivity and the electronic transitions that give rise to the complex's absorption spectra. biointerfaceresearch.com For a series of oxime ether derivatives, DFT calculations were used to determine the HOMO-LUMO energy gaps, which indicated different charge-transfer possibilities within the molecules. biointerfaceresearch.com

The table below presents findings from electronic structure analyses of this compound and related systems.

| System | Method of Analysis | Key Finding | Reference |

|---|---|---|---|

| [99mTc]Tc(CO)3-HBED-CC Complexes | NBO Analysis | Revealed charge transfer from the ligand to the [99mTc][Tc(CO)3]+ metal core. | nih.govresearchgate.net |

| Tc(V)-Nitrido Core ([Tc≡N]2+) | Molecular Orbital Theory | The Tc atom is in a +5 oxidation state (d2 configuration), isoelectronic with the [Tc=O]3+ core. | mdpi.com |

| Quinoxaline Oxime Ether Derivatives | HOMO-LUMO Analysis (DFT) | The HOMO-LUMO energy gap was calculated to understand internal charge-transfer possibilities. | biointerfaceresearch.com |

| N-acetyl-anthranilic acid (NAA) for Tc complexation | CNDO Calculations | Calculated charge densities, ionization potential, and electron affinity to understand complex formation. | researchgate.net |

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational studies are pivotal in elucidating the reaction mechanisms involved in the formation of this compound complexes. By mapping the potential energy surface for a given reaction, researchers can identify intermediates, calculate activation energies, and characterize the geometry of transition states. buu.ac.thnih.gov

A significant area of investigation is the mechanism of ligand modification and complexation. For example, the tautomerization of ligands prior to or during complexation can be a critical step. A theoretical study on benzylhydroxamamide (BHam), a ligand for oxo-technetium(V), investigated the interconversion between its hydroxyimino and hydroxyamino tautomers. buu.ac.th Using DFT, the transition state for this tautomerization was located, and the forward and backward activation energies were calculated to be 42.70 and 35.08 kcal/mol, respectively. buu.ac.th Such calculations provide a quantitative understanding of the reaction kinetics and equilibrium. buu.ac.th

The reduction of the pertechnetate (B1241340) ion (TcO4-), the common starting material for 99mTc-radiopharmaceuticals, is another crucial mechanistic step. psu.edu Spectro-electrochemical studies combined with theoretical analysis have shown that the reduction mechanism of Tc(VII) is pH-dependent. At pH 2.0, the reduction occurs in two steps, involving a Tc(V) intermediate, whereas at pH values of 4.0 and above, a direct three-electron transfer to Tc(IV) is observed. qucosa.de

DFT has also been used to assess the mechanism of other oxime-related reactions, such as the intramolecular oxime transfer that leads to isoxazoline (B3343090) formation. nih.gov These studies, while not involving technetium directly, validate the computational methodology by showing that the calculated reaction profiles and energy barriers align with experimental evidence, confirming that steps like water-addition and -expulsion have the highest energy barriers. nih.gov

The following table summarizes key findings from theoretical investigations into reaction mechanisms relevant to this compound systems.

| Reaction / Process | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Tautomerization of Benzylhydroxamamide (BHam) | DFT (B3LYP/6-31G(d)) | The transition state was located; forward activation energy was calculated as 42.70 kcal/mol. | buu.ac.th |

| Intramolecular Oxime Transfer | DFT (PBE0/def2-TZVPP) | Computed reaction profile identified water-addition/-expulsion as the highest energy barriers. | nih.gov |

| Reduction of Tc(VII)O4- | Spectro-electrochemistry & Theory | Mechanism is pH-dependent; involves a Tc(V) intermediate at low pH (2.0). | qucosa.de |

| Radiolabelling Process | DFT | Method has been used to evaluate the transition states of technetium-99m radiolabelled compounds. | royalsocietypublishing.org |

Prediction of Lipophilicity and Charge of Complexes

Computational models, including Quantitative Structure-Property Relationship (QSPR) and machine learning approaches, can predict lipophilicity, often expressed as the logarithm of the partition coefficient (logP or logD). mdpi.comtu-berlin.dearxiv.org These models use calculated molecular descriptors to infer the lipophilicity of new or virtual compounds. While these methods are general, they are applicable to the screening of technetium complexes. For instance, studies have shown that modifying ligands, such as by substituting carboxylic acid groups with ethyl carboxylate groups, can lead to substantial and predictable changes in the net charge and lipophilicity of the resulting 99mTc complexes, converting hydrophilic species into neutral and lipophilic ones. science.gov

The charge of a complex is determined by the oxidation state of the technetium core and the charge of the coordinated ligands. iaea.org As summarized in technetium chemistry reviews, various technetium cores exist with different oxidation states (e.g., +1, +3, +5, +7), which, combined with the ligand set, determine if the final complex is anionic, neutral, or cationic. iaea.org For example, the [Tc=O]3+ core requires coordination with ligands that can balance this charge to form a neutral species. mdpi.com The neutral and highly lipophilic nature of the In-111 oxine complex, a well-studied analogue, allows it to readily diffuse across cell membranes, a property sought in this compound complexes. eanm.org

The table below provides examples of how charge and lipophilicity are considered and predicted in technetium complexes.

| Complex / System | Property of Interest | Finding / Prediction | Reference |

|---|---|---|---|

| Tc-HMPAO (amine oxime) | Charge & Lipophilicity | Forms a neutral, square pyramidal TcV mono-oxo complex capable of crossing the blood-brain barrier. | psu.edu |

| Tc(V) with tetradentate amine oximes | Charge & Lipophilicity | Ligand loses three protons upon coordination, resulting in a neutral and lipophilic complex. | researchgate.net |

| 99mTc complexes with various ligands | Charge & Lipophilicity | Substitution of carboxylic acid with ethyl carboxylate groups converts hydrophilic complexes to neutral, lipophilic ones. | science.gov |

| [99mTc]Tc-niosomes | Lipophilicity (log P) | Experimentally determined log P value was -0.66, indicating a hydrophilic nature for this formulation. | acs.org |

Pre Clinical Research Applications and in Vitro Biological Interactions

Cellular and Subcellular Interaction Research

Technetium-99m (Tc-99m) oxine, a lipophilic chelate, serves as a crucial tool in pre-clinical research for radiolabeling various cell types. Its ability to diffuse across cell membranes allows for the in vitro tagging of cells, enabling detailed investigation into their biological behavior.

In Vitro Labeling Methodologies for Cells (e.g., erythrocytes, leukocytes, platelets)

The in vitro labeling of blood components with Tc-99m oxine involves the separation of the desired cells from whole blood, followed by incubation with the radiotracer. The lipophilic nature of Tc-99m oxine facilitates its passage through the cell membrane.

Erythrocytes (Red Blood Cells): In vitro methods for labeling red blood cells (RBCs) with Tc-99m have been developed to overcome the limitations of in vivo techniques, resulting in a superior product. unm.edu The process generally involves treating the RBCs with a stannous ion, removing any excess extracellular stannous ion, and then adding the pertechnetate (B1241340). unm.edu The labeling efficiency can be influenced by factors such as temperature, hematocrit, and the amount of stannous ion and technetium used. unm.edu Heat-denatured Tc-99m labeled RBCs are particularly useful for spleen imaging. nih.gov

Leukocytes (White Blood Cells): The most common method for labeling leukocytes is the in vitro technique, which is considered highly efficient. radiologykey.com The process involves isolating leukocytes from whole blood, often through sedimentation and centrifugation. google.com The separated cells are then incubated with Tc-99m oxine. To enhance labeling efficiency, acid citrate (B86180) dextrose (ACD) solution may be added during the incubation period. google.com After labeling, the cells are washed to remove any unbound radiotracer before being resuspended for experimental use. google.comnih.gov

Platelets: The labeling of platelets with Tc-99m oxine is also performed in vitro. nih.govosti.gov Similar to leukocyte labeling, platelets are first separated from other blood components. usp.br A 30-minute incubation period at room temperature is often suggested for labeling platelets with Tc-99m oxine. nih.govosti.gov However, studies have shown that the labeling efficiency for platelets with Tc-99m oxine can be lower compared to other radiotracers, with reported efficiencies around 30%. nih.govosti.gov

Table 1: Comparison of In Vitro Labeling Efficiencies

| Cell Type | Radiotracer | Reported Labeling Efficiency | Reference |

|---|---|---|---|

| Platelets | Tc-99m oxine | ~30% | nih.govosti.gov |

| Leukocytes | Tc-99m HMPAO | Up to 80% | snmjournals.org |

Intracellular Localization and Protein Binding Characteristics

Once inside the cell, Tc-99m oxine's lipophilic character allows it to interact with various intracellular components. Research indicates that Tc-99m complexes, such as Tc-99m HMPAO, a derivative of oxine, bind to mitochondria and the nucleus within cells. radiopaedia.org

A study investigating the intracellular localization of a similar compound, Tc-99m-d,l-HMPAO, in rat red blood cells and plasma found that the majority of the compound was localized in the aqueous phase rather than the lipid phase. nih.govpsu.edu Specifically, over 70% of the injected dose remained in the red blood cells for up to 60 minutes. nih.govpsu.edu In both plasma and red blood cells, the uptake in the aqueous phase was consistently high (often above 90%), while the uptake in the lipid phase was significantly lower. nih.gov Further research on the intracellular distribution of another technetium complex, Tc-99m-d,l-HMPAO, in rat brain tissue revealed that it primarily attaches to cell organelles. nih.gov There was a notably higher uptake in neuronal nuclei compared to glial nuclei across different brain regions. nih.gov

The binding of these technetium complexes to intracellular proteins is a key factor in their retention within the cell. nih.gov The stability of this binding is crucial for accurately tracking the cells in vivo. nih.gov

Evaluation of Cell Viability and Functional Integrity Post-Labeling in Research Models (e.g., chemotaxis, superoxide (B77818) production)

A critical aspect of pre-clinical research is ensuring that the labeling process does not significantly alter the normal function of the cells. Studies have been conducted to evaluate the viability and functional integrity of cells after being labeled with technetium compounds.

The viability of mesenchymal stem cells has also been a subject of investigation, with studies indicating that labeling with radiotracers like Indium-111 oxine can have time-dependent cytotoxic effects. researchgate.net This highlights the importance of assessing cell viability not just immediately after labeling but over a more extended period. researchgate.net

Biodistribution Studies in Animal Models

Biodistribution studies in animal models are essential for understanding the fate of radiolabeled cells in a living organism. These studies provide valuable data on where the cells travel, which organs they accumulate in, and how they are eventually eliminated from the body.

Organ Uptake and Retention Patterns in Rodents (e.g., mice, rats) and Rabbits

Following intravenous administration in animal models, Tc-99m oxine-labeled cells exhibit specific patterns of organ uptake and retention.

Rodents (Mice and Rats): In studies using BALB/c mice, the spleen and liver were identified as the main target organs for Tc-99m-HMPAO-labeled platelets. usp.brscielo.br The maximum activity per organ weight was observed in the liver after 30 minutes and in the spleen at 1 and 2 hours post-injection. scielo.br Biodistribution studies in Sprague-Dawley rats with other Tc-99m complexes have also been performed to assess heart uptake and heart-to-liver ratios. iaea.org

Rabbits: In New Zealand rabbits, imaging studies with Tc-99m-HMPAO-labeled platelets indicated the liver as the primary target organ, followed by the lungs, heart, spleen, and kidneys. scielo.br Studies using Tc-99m oxine to label platelets in rabbits also noted significant uptake in the liver. mdpi.com In contrast to findings in mice, the spleen showed less uptake than the liver in rabbits. scielo.br Negligible thyroid uptake was observed up to 90 minutes post-injection, suggesting low levels of free Tc-99m. scielo.br

Table 2: Organ Distribution of Tc-99m Labeled Platelets in Animal Models

| Animal Model | Primary Target Organs | Secondary Organs of Uptake | Reference |

|---|---|---|---|

| Mice | Spleen, Liver | - | usp.brscielo.br |

| Rabbits | Liver | Lungs, Heart, Spleen, Kidneys | scielo.br |

Analysis of Elimination Pathways (e.g., hepatobiliary, renal)

The elimination of Tc-99m and its complexes from the body occurs through various pathways, primarily the hepatobiliary and renal systems. radiopaedia.org

Hepatobiliary Elimination: Tc-99m HMPAO, a compound related to technetium oxine, is known to have hepatobiliary clearance. radiologykey.com This means it is taken up by the liver and excreted into the bile. This is a significant pathway for the elimination of many Tc-99m based radiopharmaceuticals. openmedscience.com

Renal Elimination: In addition to hepatobiliary excretion, renal clearance is also a major elimination pathway for Tc-99m HMPAO. radiologykey.comradiopaedia.org The compound is filtered by the kidneys and excreted in the urine. openmedscience.com The use of certain Tc-99m agents, like Tc-99m-MAG3, demonstrates predominantly renal excretion. iaea.org

The specific elimination pathway can be influenced by the chemical form of the technetium complex. For instance, the lipophilicity of the compound plays a role in determining whether it is primarily cleared by the liver or the kidneys. iaea.org

Development of Research Probes for In Vitro and Animal Model Investigations

Technetium-99m (99mTc) oxine, also known as Technetium-99m hexamethylpropyleneamine oxime (99mTc-HMPAO), is a key radiopharmaceutical agent in pre-clinical research. Its ability to cross cell membranes in its lipophilic form and become trapped intracellularly after conversion to a hydrophilic state makes it a valuable tool for various in vitro and animal model investigations.

Use in Blood Pool Imaging Research in Animals